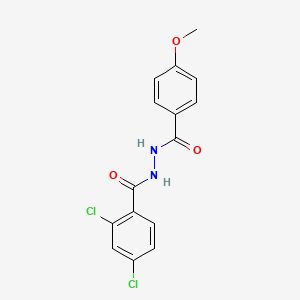

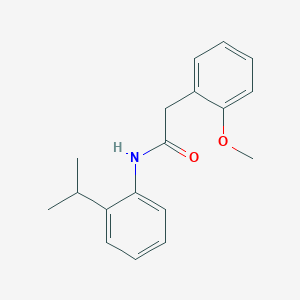

![molecular formula C17H17N5O3 B5572151 2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a phthalazinone derivative, a class of compounds known for their diverse biological activities and chemical properties. Phthalazinone and its derivatives have been studied for their potential antimicrobial activities and as key intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of similar phthalazinone derivatives often involves the preparation from phthalic anhydride or related precursors. For instance, a series of new 2-substituted phthalazin-1(2H)-one derivatives have been synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which in turn is prepared from phthalic anhydride (Sridhara et al., 2010). The synthesis process involves multiple steps, including condensation and cyclization reactions, to incorporate various functional groups into the phthalazinone core.

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by the presence of a phthalazin-1(2H)-one scaffold, often modified with various substituents to enhance biological activity or solubility. The structure is confirmed using spectral data, including NMR and IR spectroscopy. For example, novel scaffolds linked to oxadiazoles have been synthesized, with their structures confirmed through spectral analysis, highlighting the diversity achievable within this chemical class (Allaka et al., 2023).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including condensation with secondary amines, reaction with acrylonitrile to afford cyanoethylated products, and Mannich-base formation. These reactions expand the utility and complexity of phthalazinone-based compounds (Mustafa et al., 1964).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research has shown that derivatives of phthalazinone, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. Compounds with modifications in the phthalazinone and oxadiazole moieties have been tested against various bacterial and fungal strains, demonstrating antimicrobial activity. For instance, studies have reported the synthesis of new 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, which exhibited significant antimicrobial properties (A. M. Sridhara et al., 2011). Similar findings were observed in other studies focusing on derivatives of phthalazin-1(2H)-one, where the synthesized compounds showed antimicrobial activity against a range of microorganisms (A. M. Sridhara et al., 2010).

Material Science and Polymer Applications

Another area of application for this compound is in the development of polymers with specific physicochemical properties. Research has focused on synthesizing sulfonated poly(aryl ether) PEMs containing phthalazinone and oxadiazole moieties, which have excellent film-forming properties and show potential for use in high-performance applications due to their thermal and chemical stability (Cuihong Jin & X. Zhu, 2018). Similar studies have reported the synthesis of polybenzimidazoles containing phthalazinone moieties, which demonstrate high glass transition temperatures and excellent thermal stability, making them suitable for high-temperature applications (Xiuping Li et al., 2012).

Anticancer and Anti-proliferative Activity

Additionally, there's research on the anti-proliferative activity of oxadiazol-phthalazinone derivatives. These studies involve the synthesis of novel compounds and evaluation of their activity against various cancer cell lines. For example, derivatives have been synthesized with significant and selective anti-proliferative activity against liver and breast cancer cell lines, indicating potential as anticancer agents (Mohamed H. Hekal et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-16(20-25-19-11)14-7-4-8-21(14)15(23)10-22-17(24)13-6-3-2-5-12(13)9-18-22/h2-3,5-6,9,14H,4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVOPEWDTRDJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)